molecular formula C14H16N4O3S B3012987 4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034524-37-1

4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B3012987
CAS No.: 2034524-37-1
M. Wt: 320.37
InChI Key: YSMCRQUEIVNLAD-UHFFFAOYSA-N
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Description

4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety linked via an ether bond to a pyridine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The piperidine intermediate is then reacted with pyridine sulfonyl chloride to introduce the pyridine sulfonyl group.

    Etherification: The resulting sulfonylated piperidine is then reacted with a pyrimidine derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-1-ylsulfonyl)pyridine
  • 4-(Pyrrolidin-1-yl)benzonitrile
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its specific combination of a pyrimidine ring, piperidine moiety, and pyridine sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c19-22(20,13-4-1-6-15-9-13)18-8-2-3-12(10-18)21-14-5-7-16-11-17-14/h1,4-7,9,11-12H,2-3,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMCRQUEIVNLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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